molecular formula C13H26N3O18P3 B1165975 Reactive blue 204 CAS No. 107028-81-9

Reactive blue 204

Cat. No.: B1165975
CAS No.: 107028-81-9
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Description

Reactive Blue 204 (RB204) is a synthetic azo-triazine dye widely used in textile industries for coloring cellulose-based fibers such as cotton, hemp, and viscose . Its molecular structure includes azo chromophores and reactive triazine groups, enabling covalent bonding with fibers during dyeing processes. RB204 exhibits a navy blue hue and is notable for its moderate light fastness (ISO rating 3-4) and resistance to alkaline perspiration (rating 4-5) . However, prolonged UV exposure induces photodegradation via C–N bond cleavage and aromatic ring degradation, leading to color fading .

Environmental studies highlight RB204’s high adsorption efficiency (98.76%) on uncalcined nanohydroxyapatite (325 m²/g surface area), making it a candidate for wastewater treatment .

Properties

CAS No.

107028-81-9

Molecular Formula

C13H26N3O18P3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Application Comparison

Compound Reactive Blue 204 Reactive Blue 104 Reactive Blue 203 Reactive Blue 4
CAS No. Not explicitly listed 61951-74-4 147826-71-9 Listed in SDS
Molecular Class Azo-triazine Formaldehyde benzodiazole copper complex Azo class Azo (Procion Blue MX-R)
Key Applications Cotton, cellulose fibers Cotton, wool, silk Textiles (ISO-rated) Industrial dyeing
Adsorption Efficiency 98.76% (uncalcined nanohydroxyapatite) N/A N/A N/A
Photostability Degrades under UV N/A N/A N/A

Reactive Blue 104 (RB104)

RB104 features a copper-complexed benzodiazole structure, differing from RB204’s azo-triazine backbone. It exhibits bright blue coloration but has poor water solubility and stability in acidic conditions. RB104 is used for polyester/cotton blends, whereas RB204 is optimized for cellulose .

Reactive Blue 203 (RB203)

RB203 shares azo chemistry with RB204 but lacks triazine groups. Its ISO light fastness (3-4) matches RB204, but it shows superior alkali perspiration resistance (rating 5) .

Reactive Blue 4 (RB4)

RB4 (Procion Blue MX-R) is structurally simpler, lacking the triazine reactive groups of RB204.

Performance in Environmental Remediation

RB204’s adsorption on nanohydroxyapatite outperforms calcined variants (91.02% vs. 98.76%) due to higher surface area (325 m²/g vs. 69 m²/g) . Comparable data for RB104 or RB203 is absent, but studies on other reactive dyes (e.g., Reactive Red 120) show lower adsorption efficiencies (~70–85%) under similar conditions .

Fastness and Durability

Table 2: Fastness Properties

Property RB204 RB104 RB203
Light Fastness 3-4 Not reported 3-4
Wash Fastness 4-5 4 4-5
Alkali Perspiration 5 Not reported 5

RB204 and RB203 demonstrate comparable wash fastness, but RB204’s photostability is inferior to anthraquinone-based dyes (e.g., Reactive Blue 19), which resist UV degradation .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of Reactive Blue 204 to ensure reproducibility?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction temperature (±2°C), pH stability (e.g., buffered systems), and stoichiometric ratios of intermediates (e.g., vinyl sulfone precursors). Use spectroscopic techniques (FTIR, NMR) to verify intermediate formation and purity . Document deviations (e.g., side reactions) and validate reproducibility via triplicate trials with statistical analysis of yield variance (e.g., ANOVA) .

Q. Which characterization techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:

  • UV-Vis spectroscopy to confirm λmax alignment with literature (e.g., ~620 nm for anthraquinone-based dyes) .
  • HPLC-MS for molecular weight validation and impurity profiling .
  • Elemental analysis (C, H, N, S) to verify stoichiometric consistency .
  • TGA/DSC to assess thermal stability and decomposition patterns .

Q. How can researchers design controlled experiments to evaluate the dye’s adsorption efficiency on cellulose substrates?

  • Methodological Answer :

  • Control variables : pH (4–10), ionic strength (0.1–1.0 M NaCl), and temperature (25–60°C).
  • Use batch adsorption studies with Langmuir/Freundlich isotherm models to quantify monolayer vs. multilayer adsorption .
  • Validate results with triplicate trials and error bars (±5% tolerance) .
  • Include negative controls (e.g., untreated cellulose) to rule out nonspecific binding .

Advanced Research Questions

Q. What advanced analytical strategies resolve contradictions in reported degradation pathways of this compound under UV/oxidative conditions?

  • Methodological Answer :

  • Perform LC-QTOF-MS to identify transient intermediates and propose competing pathways (e.g., hydroxyl radical attack vs. direct photolysis) .
  • Use DFT calculations to compare thermodynamic feasibility of proposed mechanisms .
  • Conduct isotope-labeling experiments (e.g., ¹⁸O-H₂O) to trace oxygen incorporation in degradation products .
  • Cross-validate findings with in situ ATR-FTIR to monitor real-time bond cleavage .

Q. How can researchers address variability in toxicity data for this compound across aquatic species (e.g., Daphnia magna vs. Danio rerio)?

  • Methodological Answer :

  • Design dose-response studies with standardized OECD protocols (e.g., Test No. 202/203) .
  • Account for species-specific metabolic pathways via metabolomic profiling (e.g., LC-MS/MS) to identify detoxification intermediates .
  • Use mixed-effects models to quantify inter-species variability and adjust NOEC/LOEC thresholds .
  • Include positive controls (e.g., potassium dichromate) to calibrate assay sensitivity .

Q. What methodologies reconcile discrepancies in adsorption capacity data for this compound on modified vs. unmodified chitosan?

  • Methodological Answer :

  • Conduct XPS analysis to quantify surface functional groups (e.g., -NH₂, -OH) and correlate with adsorption efficiency .
  • Apply error-propagation analysis to assess uncertainty in capacity calculations (e.g., qₑ = (C₀ – Cₑ)V/m) .
  • Use competitive adsorption studies (e.g., with co-existing anions like SO₄²⁻) to evaluate selectivity .
  • Perform BET surface area analysis to distinguish between pore-filling and surface adsorption mechanisms .

Q. How should researchers design longitudinal studies to assess this compound’s stability in simulated wastewater matrices?

  • Methodological Answer :

  • Simulate wastewater using EPA guidelines (e.g., 10 mg/L humic acid, 0.5 mM Ca²⁺) .
  • Monitor dye stability via HPLC-DAD at fixed intervals (0, 24, 48, 72 hrs) under dark/aerobic conditions .
  • Use multivariate regression to model degradation kinetics (e.g., pseudo-first-order vs. zero-order) .
  • Include accelerated aging tests (e.g., 40°C, 75% RH) to predict long-term behavior .

Methodological Best Practices

  • Data Contradiction Analysis : Apply triangulation (e.g., experimental, computational, and literature data) to identify systemic vs. random errors .
  • Literature Review : Prioritize primary sources (e.g., peer-reviewed journals over patents) and use tools like SciFinder/Reaxys to map reaction pathways .
  • Ethical Reporting : Disclose all negative/ambiguous results to avoid publication bias (e.g., failed adsorption trials, inconsistent spectral data) .

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